molecular formula C7H4ClN3O B1598941 Benzotriazole-1-carbonyl chloride CAS No. 65095-13-8

Benzotriazole-1-carbonyl chloride

Cat. No. B1598941
CAS RN: 65095-13-8
M. Wt: 181.58 g/mol
InChI Key: AHZRGSIAWPDNOS-UHFFFAOYSA-N
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Patent
US09353082B2

Procedure details

A solution of 1H-benzo[d][1,2,3]triazole (0.5 g, 4.20 mmol) in tetrahydrofuran (25 ml) was added dropwise to a stirred 20% solution of phosgene (5.30 ml, 10.1 mmol) in toluene at 0-5° C. The reaction mixture was allowed to stir at 20-25° C. for 2 h (reaction complete by TLC). Argon was bubbled through the solution for 15 min. Then the solvent was evaporated in vacuum to give 1H-benzo[d][1,2,3]triazole-1-carbonyl chloride (0.763 g, 4.20 mmol) as a clear oil. The product was used without further purification. Pyridine (0.357 ml, 4.41 mmol) was added dropwise to a stirred solution of the oil in Tetrahydrofuran (25 ml) at 0-5° C. This was followed by a dropwise addition of N-methylcyclohexanamine (0.499 g, 4.41 mmol) at 0-5° C. The reaction mixture was allowed to stir overnight at 20-25° C. Water and EtOAc were added and the organic layer was separated, washed with 1M HCl, water and brine. The organic layer was dried (MgSO4) and evaporated in vacuum to give a clear oil. The oil was recrystallised from 2-propanol/DCM, the solid was collected, dried in vacuum at 40-45° C. Yield 230 mg (21%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[C:10](Cl)([Cl:12])=[O:11]>O1CCCC1.C1(C)C=CC=CC=1>[N:1]1([C:10]([Cl:12])=[O:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir at 20-25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction complete by TLC)
CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the solution for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 0.763 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.